N-Carbobenzoxy-DL-phenylalanine

Description

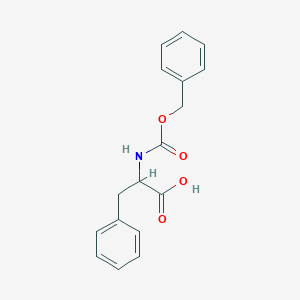

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONHWAVOYADJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283588 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-57-6, 2448-45-5, 1161-13-3 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1161-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3588-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of N-Carbobenzoxy-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzoxy-DL-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, serves as a cornerstone in the field of peptide chemistry and drug development. Its utility primarily stems from the protective nature of the carbobenzoxy (Cbz or Z) group, which shields the amino functionality of phenylalanine, allowing for controlled peptide bond formation. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and visual representations of key workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative snapshot of its identity and behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₇NO₄ | [1][2][3][4] |

| Molecular Weight | 299.32 g/mol | [3][5] |

| CAS Registry Number | 3588-57-6 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 101-106 °C | [2] |

| Boiling Point | 511.5 ± 50.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 3.86 ± 0.10 (Predicted) | [5][6] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Methanol | Almost transparent | [6] |

| DMF (Dimethylformamide) | Sparingly soluble | [5] |

| DMSO (Dimethyl Sulfoxide) | Slightly soluble | [5] |

| Water | Hardly soluble | [6] |

It is anticipated that this compound exhibits good solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with low solubility in nonpolar solvents and water.[7]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Technique | Data Availability | Source(s) |

| ¹H NMR | Conforms to structure | [8] |

| ¹³C NMR | Data available for related structures | [9] |

| IR Spectroscopy | Spectra available | [10][11][12] |

| Mass Spectrometry | Data available for related structures | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties and for the effective utilization of this compound in research and development.

Determination of Solubility (Equilibrium Shake-Flask Method)

The equilibrium or shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container to ensure a saturated solution in the presence of undissolved solid.[7]

-

Equilibration: The container is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

References

- 1. 275960050 [thermofisher.com]

- 2. N-carbobenzyloxy-dl-phenylalanine | CAS#:3588-57-6 | Chemsrc [chemsrc.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 6. China this compoundï¼CAS# 3588-57-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. N-Cbz-D-Phenylalanine(2448-45-5) IR Spectrum [chemicalbook.com]

- 11. This compound(3588-57-6) IR Spectrum [chemicalbook.com]

- 12. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of N-Carbobenzoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe), a crucial N-protected amino acid derivative widely utilized in peptide synthesis and as a key intermediate in the development of various pharmaceuticals. This document outlines a detailed experimental protocol for its preparation via the Schotten-Baumann reaction, followed by robust purification and analytical methodologies. All quantitative data is summarized for clarity, and key workflows are visualized using Graphviz diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of DL-phenylalanine with benzyl chloroformate (also known as carbobenzoxy chloride, Cbz-Cl) under basic aqueous conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired amide product.

Reaction Principle

The synthesis proceeds via nucleophilic acyl substitution. The amino group of DL-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to yield this compound.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

DL-Phenylalanine

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

Dissolution of Amino Acid: Dissolve DL-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a 2 M solution of sodium hydroxide (1.1 equivalents) with cooling in an ice bath (0-5 °C).

-

Addition of Benzyl Chloroformate: To the vigorously stirred, cold solution, add benzyl chloroformate (1.1 equivalents) dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

Reaction: After the complete addition of benzyl chloroformate, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2 M hydrochloric acid. The product will precipitate out as a white solid.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Dry the product under vacuum to obtain crude this compound.

-

Synthesis Workflow Diagram

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for subsequent applications. The primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexane. Other potential systems include ethanol/water or toluene.

-

Procedure:

-

Dissolve the crude N-Cbz-DL-phenylalanine in a minimum amount of hot ethyl acetate.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

-

To the hot, clear solution, slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum recovery, cool the flask in an ice bath for at least one hour.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the crystals under vacuum.

-

Column Chromatography

For impurities that are not effectively removed by recrystallization, silica gel column chromatography is a powerful purification technique.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 10-20% ethyl acetate in hexane can be gradually increased to 50% or higher to elute the product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

-

Dissolve the crude N-Cbz-DL-phenylalanine in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel (dry loading).

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor the elution of the product using TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Purification Workflow Diagram

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of this compound. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Synthesis and Purification Data

| Parameter | Schotten-Baumann Synthesis | Recrystallization | Column Chromatography |

| Typical Yield | 85-95% (crude) | 70-90% (recovery) | 60-85% (recovery) |

| Purity (HPLC) | 90-98% | >99% | >99.5% |

| Melting Point | 103-106 °C (crude) | 104-106 °C | 104-106 °C |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.

Table 2: Typical HPLC Method Parameters

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Retention Time | Dependent on the specific gradient and column, but typically in the range of 10-15 minutes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product.

Expected ¹H NMR Data (in CDCl₃, δ in ppm):

-

~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

~7.2-7.4 ppm (m, 10H): Aromatic protons of the benzyl and phenyl groups.

-

~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~4.6-4.7 ppm (m, 1H): α-proton of the phenylalanine backbone.

-

~3.1-3.2 ppm (m, 2H): β-protons of the phenylalanine backbone.

Expected ¹³C NMR Data (in CDCl₃, δ in ppm):

-

~175-176 ppm: Carboxylic acid carbonyl carbon.

-

~156-157 ppm: Carbamate carbonyl carbon.

-

~136-137 ppm: Quaternary aromatic carbons.

-

~127-129 ppm: Aromatic CH carbons.

-

~67 ppm: Methylene carbon of the benzyl group.

-

~54-55 ppm: α-carbon of the phenylalanine backbone.

-

~38 ppm: β-carbon of the phenylalanine backbone.

Logical Relationship Diagram

This technical guide provides a comprehensive framework for the synthesis, purification, and analysis of this compound. By following the detailed protocols and understanding the underlying principles, researchers and professionals in drug development can confidently produce this important building block with high purity and yield.

Structure and stereochemistry of N-Carbobenzoxy-DL-phenylalanine.

An In-depth Technical Guide to the Structure and Stereochemistry of N-Carbobenzoxy-DL-phenylalanine

Published: December 30, 2025

Abstract

This compound (Cbz-DL-Phe-OH or Z-DL-Phe-OH) is a synthetic amino acid derivative of significant importance in the fields of peptide chemistry, medicinal chemistry, and pharmaceutical development. As a racemic mixture of its D- and L-enantiomers, it serves as a crucial building block where the amine group of phenylalanine is protected by a carbobenzoxy (Cbz or Z) group. This protection is fundamental for the controlled, stepwise synthesis of peptides and other complex molecules.[1] This technical guide provides a comprehensive examination of the structure, stereochemistry, and key physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and chiral resolution, structured data tables for easy reference, and workflow diagrams to illustrate core processes, designed for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally composed of a phenylalanine molecule linked to a benzyloxycarbonyl group via an amide bond. This carbobenzoxy (Cbz) group acts as a protecting group for the α-amino functionality, preventing it from undergoing unwanted reactions during peptide bond formation. The molecule's chirality originates from the α-carbon of the phenylalanine backbone.

References

The Carbobenzoxy Group in Peptide Synthesis: A Technical Guide to the Mechanism of Action of N-Carbobenzoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. The carbobenzoxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development that enabled the controlled, stepwise synthesis of peptides for the first time. This guide provides an in-depth technical overview of the mechanism of action of N-Carbobenzoxy-DL-phenylalanine in peptide synthesis, detailing its introduction, its crucial role in peptide coupling, and the various methods for its removal.

The Core Function of the Carbobenzoxy Protecting Group

The primary role of the Cbz group is to temporarily protect the α-amino group of an amino acid, such as DL-phenylalanine.[1] This protection is essential to prevent the nucleophilic amine from engaging in undesirable side reactions during the formation of a peptide bond. By masking the amine, the Cbz group ensures that the carboxyl group of the N-protected amino acid reacts specifically with the free amino group of another amino acid, allowing for the controlled elongation of the peptide chain.

The efficacy of the Cbz group stems from several key properties:

-

Ease of Introduction: The Cbz group can be readily introduced under mild conditions.[2]

-

Stability: It is stable to a range of conditions, including those that are mildly acidic or basic, providing flexibility in the synthetic strategy.[2]

-

Racemization Suppression: The urethane linkage of the Cbz group helps to minimize racemization at the chiral α-carbon during the peptide coupling reaction.[3][4]

-

Orthogonality: The Cbz group can be removed by methods that are orthogonal to other common protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are acid- and base-labile, respectively. This orthogonality is critical for complex, multi-step syntheses.[5]

Mechanism of N-Protection: The Schotten-Baumann Reaction

The most common method for introducing the Cbz group onto the amino group of DL-phenylalanine is the Schotten-Baumann reaction.[5][6] This reaction involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, typically in a biphasic system of an organic solvent and water.[7]

The mechanism proceeds as follows:

-

The base (e.g., sodium carbonate or sodium hydroxide) deprotonates the amino group of the phenylalanine, increasing its nucleophilicity.

-

The nucleophilic nitrogen atom of the phenylalanine then attacks the electrophilic carbonyl carbon of the benzyl chloroformate.

-

Chloride is eliminated as a leaving group, and the base neutralizes the resulting hydrochloric acid, driving the reaction to completion.[3]

Figure 1. Logical workflow of the Schotten-Baumann reaction for N-Cbz protection.

Role in Peptide Bond Formation

Once N-Cbz-DL-phenylalanine is formed, its carboxyl group must be activated to facilitate coupling with the N-terminus of another amino acid or peptide. This activation is typically achieved using a coupling reagent, such as a carbodiimide (e.g., DCC or DIC), which converts the carboxylic acid into a more reactive species like an O-acylisourea intermediate.[8]

The N-Cbz group remains intact during this activation and coupling step, ensuring that the protected N-terminus does not interfere. After the peptide bond is formed, the Cbz group can be selectively removed to reveal a new N-terminal amine, ready for the next coupling cycle.

Figure 2. General workflow for incorporating an N-Cbz protected amino acid in peptide synthesis.

Mechanism of Deprotection

The removal of the Cbz group is a critical step and can be accomplished through several methods, with catalytic hydrogenolysis being the most common. The choice of deprotection method depends on the presence of other sensitive functional groups in the peptide.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its mild conditions and clean byproducts.[9] The reaction involves treating the Cbz-protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10]

The mechanism involves:

-

Hydrogenolysis: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond.[9]

-

Formation of Carbamic Acid: This results in the formation of an unstable carbamic acid intermediate and toluene.[9]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[9]

Figure 3. Reaction pathway for the catalytic hydrogenolysis of a Cbz-protected amine.

A variation of this method is catalytic transfer hydrogenation , which avoids the need for gaseous hydrogen. Instead, a hydrogen donor like ammonium formate or formic acid is used in the presence of the palladium catalyst.[11]

Acidic Cleavage

The Cbz group can also be cleaved under strong acidic conditions, which is useful when the peptide contains functional groups sensitive to reduction, such as alkenes or alkynes.[5][10] A common reagent for this is a solution of hydrogen bromide in acetic acid (HBr/AcOH).

The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (an SN2-type reaction), leading to the cleavage of the benzyl-oxygen bond and subsequent decarboxylation.[5]

Data Presentation

The efficiency of Cbz protection and deprotection is influenced by the specific amino acid, reagents, and reaction conditions.

Table 1: Quantitative Data for N-Cbz Protection of Phenylalanine

| Substrate | Reagents and Conditions | Yield (%) | Reference |

| L-Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | |

| L-Phenylalanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

Table 2: Comparative Quantitative Data for Cbz Deprotection Methods

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference |

| N-Cbz-L-phenylalanine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | [6] |

| N-Cbz-L-phenylalanine | HBr (33% in AcOH), rt | ~90 | |

| N-Cbz-L-phenylalanine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | >90 | |

| N-Cbz aromatic amines | NaBH₄, Pd/C, MeOH, rt | 93-98 | [6] |

Experimental Protocols

Protocol 1: N-Cbz Protection of DL-Phenylalanine (Schotten-Baumann Conditions)

Materials:

-

DL-Phenylalanine

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric Acid (1 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution: Dissolve DL-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the solution, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by adding 1 M HCl dropwise. A white precipitate should form.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield N-Cbz-DL-phenylalanine as a white solid.

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection

Materials:

-

N-Cbz-DL-phenylalanine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[9]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.[9]

-

Hydrogenation: Seal the flask and purge with an inert gas. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., with a balloon).[9]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[9]

-

Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected DL-phenylalanine.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

Materials:

-

N-Cbz-DL-phenylalanine

-

33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

-

Diethyl ether

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve N-Cbz-DL-phenylalanine in a minimal amount of glacial acetic acid in a flask at room temperature.

-

Reagent Addition: Cool the solution in an ice bath and add a 33% solution of HBr in acetic acid.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Precipitation: Upon completion, add the reaction mixture dropwise to a flask of cold, vigorously stirred diethyl ether to precipitate the product as the hydrobromide salt.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

The development of the carbobenzoxy protecting group was a seminal moment in the history of chemical synthesis, paving the way for the rational construction of complex peptides. The use of this compound exemplifies the core principles of this strategy: robust protection of the amine functionality, stability during peptide coupling, and clean, efficient deprotection. A thorough understanding of the mechanisms of protection and deprotection, as well as the various experimental protocols, is essential for researchers, scientists, and drug development professionals working in the field of peptide chemistry. The choice between different deprotection strategies—primarily the mild catalytic hydrogenolysis or the stronger acidic cleavage—allows for the flexible and strategic synthesis of a wide array of peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

A Cornerstone of Peptide Chemistry: The Historical and Technical Guide to Cbz-Protected Amino Acids

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the Carbobenzyloxy (Cbz) protecting group in the evolution of peptide synthesis.

The ability to construct peptides with precisely defined sequences is fundamental to modern chemistry, biochemistry, and the development of novel therapeutics. This capability, however, was a significant challenge for early chemists. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carbobenzyloxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3][4] This innovation provided the first reliable method for the stepwise synthesis of peptides, laying the groundwork for the development of countless research tools and life-saving drugs.[1][2]

The Genesis of a Solution: Overcoming Uncontrolled Polymerization

The primary obstacle in early peptide synthesis was the inherent dual reactivity of amino acids, each possessing a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH).[1] Activating the carboxylic acid of one amino acid to form a peptide bond with the amino group of another would invariably lead to self-reaction, where the activated amino acid would react with another molecule of itself, resulting in a random chain of amino acids.[1]

Bergmann and Zervas's breakthrough was the introduction of the carbobenzyloxy group as a temporary shield for the amino group.[2] By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid group for peptide bond formation without the risk of self-polymerization.[2][5] The Cbz group's stability under the conditions required for peptide bond formation, coupled with its facile removal under specific and mild conditions, marked a paradigm shift in synthetic peptide chemistry.[2] This seminal discovery paved the way for the rational and sequential assembly of amino acids into peptides of defined structure and ultimately enabled the development of solid-phase peptide synthesis by Bruce Merrifield decades later.[2][6]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group was critical to its widespread adoption. The following tables summarize representative quantitative data for these key transformations.

Table 1: Representative Yields for Cbz Protection of Various Amino Acids and Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Representative Yields [7]

| Deprotection Method | Reagents and Conditions | Typical Yield | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective. |

| Acidolysis | HBr in Acetic Acid | Variable | Effective but can lead to side reactions. |

| Lewis Acid-Promoted | AlCl₃ in HFIP | High | Milder than strong acids, good functional group tolerance. |

| Nucleophilic Cleavage | 2-Mercaptoethanol | Good to High | Useful for substrates sensitive to reduction or acid. |

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: N-Protection of an Amino Acid with Benzyl Chloroformate (Cbz-Cl)

This procedure is a classic example of the Schotten-Baumann reaction.[2]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous solution of sodium carbonate (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.[1]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[1][7]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst.[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Cbz Deprotection by Acidolysis with HBr in Acetic Acid

This method is used when the substrate is sensitive to catalytic hydrogenation.

Materials:

-

Cbz-protected compound

-

33% Hydrogen bromide (HBr) in acetic acid

Procedure:

-

Reaction: Dissolve the Cbz-protected compound in a solution of 33% HBr in acetic acid at room temperature.

-

Monitoring: Stir the reaction for the time determined by TLC analysis for complete consumption of the starting material.

-

Work-up: The reaction is typically worked up by precipitation of the product by the addition of a large volume of cold diethyl ether, followed by filtration and washing of the solid product.

Logical and Experimental Workflows

The following diagrams illustrate the core concepts and workflows associated with the use of Cbz-protected amino acids in peptide synthesis.

Caption: The iterative cycle of protection, coupling, and deprotection in peptide synthesis.

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

The introduction of the Cbz group was a watershed moment in organic chemistry. It transformed peptide synthesis from an art of chance to a systematic science, enabling the creation of complex biomolecules that have profoundly advanced our understanding of biology and led to the development of numerous life-changing medications. While other protecting groups with different labilities have since been developed, the foundational principles established by the Bergmann-Zervas method and the continued utility of the Cbz group in many synthetic strategies underscore its enduring legacy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of N-Carbobenzoxy-DL-phenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe). Solubility is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. A thorough understanding of a compound's behavior in various organic solvents is paramount for its effective application in peptide synthesis and other areas of pharmaceutical and chemical research.

Solubility Profile of this compound

This compound is a protected amino acid characterized by the nonpolar carbobenzoxy group and the benzyl side chain of phenylalanine. These structural features generally result in low solubility in aqueous solutions and favorable solubility in various organic solvents.

Data Presentation

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound and its individual enantiomers in several common organic solvents. Researchers should note the general lack of precise, temperature-dependent quantitative data, underscoring the need for experimental determination for specific applications.

| Organic Solvent | Compound | Solubility Description |

| Methanol | N-Cbz-DL-phenylalanine | Almost transparent (suggests good solubility) |

| Chloroform | N-Cbz-D-phenylalanine | Soluble |

| Dichloromethane | N-Cbz-D-phenylalanine | Soluble |

| Ethyl Acetate | N-Cbz-D-phenylalanine | Soluble |

| Acetone | N-Cbz-D-phenylalanine | Soluble |

| Dimethyl Sulfoxide (DMSO) | N-Cbz-D-phenylalanine | Soluble |

| Dimethyl Sulfoxide (DMSO) | N-Cbz-L-phenylalanine | Slightly Soluble |

| Dimethylformamide (DMF) | N-Cbz-L-phenylalanine | Sparingly Soluble |

| Methanol | N-Cbz-L-phenylalanine | Slightly Soluble |

| Water | N-Cbz-L-phenylalanine | Insoluble[1] |

Note: The qualitative descriptors are based on available data sheets and may not reflect precise quantitative measurements under standardized conditions.

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then quantifying the concentration of the dissolved compound in the supernatant.

Detailed Methodology: Isothermal Shake-Flask Method

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

It is recommended to prepare samples in triplicate for each solvent and temperature point to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or a shaking water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures at a constant speed (e.g., 100-200 rpm) for a sufficient duration to allow the system to reach thermodynamic equilibrium.[2] The equilibration time can vary significantly depending on the solute and solvent system and should be determined empirically by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.[3]

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation at the controlled temperature or filtration through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size). This step must be performed carefully to avoid any temperature changes that could alter the solubility.

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method as described below.

-

Analytical Methods for Quantification

The choice of analytical technique depends on the required accuracy, the concentration range, and the available instrumentation.

3.1. Gravimetric Analysis

This is a straightforward and absolute method for determining solubility.[4][5]

-

Protocol:

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).

-

Pipette a known volume of the saturated filtrate into the pre-weighed dish.

-

Weigh the dish with the filtrate (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven or desiccator.

-

Weigh the dish with the dry residue (W₃).[5]

-

-

Calculation:

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.

-

3.2. UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant UV absorbance at a wavelength distinct from the solvent.

-

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its UV-Vis spectrum to find the wavelength of maximum absorbance (λmax). The phenyl group should provide a suitable chromophore.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Analyze Sample: Take the saturated filtrate, dilute it accurately with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.[6]

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility in the original saturated solution.

-

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures or for compounds with low UV absorbance.[7]

-

Protocol:

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with an additive like trifluoroacetic acid) that provides good peak shape and retention for this compound. UV detection is typically used, set at the λmax of the compound.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot a graph of peak area versus concentration to generate the calibration curve.

-

Analyze Sample: Inject a precise volume of the saturated filtrate (it may require dilution with the mobile phase) into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the sample by comparing its peak area to the calibration curve.

-

Account for any dilution to find the final solubility value.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method coupled with an analytical finish.

Caption: A logical workflow for determining solubility via the shake-flask method.

References

Spectroscopic Analysis of N-Carbobenzoxy-DL-phenylalanine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH), a commonly used protected amino acid in peptide synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation and characterization of this compound are critically supported by various spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in different chemical environments.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.20 | Singlet | COOH |

| 7.37 - 7.04 | Multiplet | Aromatic (10H) |

| 5.25 | Singlet | NH |

| 5.08 | Singlet | CH₂ (benzylic) |

| 4.69 | Multiplet | α-CH |

| 3.14 | Multiplet | β-CH₂ |

Note: The data is based on spectra of the L-enantiomer, which is expected to be identical to the DL-racemic mixture in a non-chiral solvent.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 174.0 | C=O (Carboxylic Acid) |

| 156.0 | C=O (Carbamate) |

| 136.5 | Aromatic C (quaternary) |

| 136.0 | Aromatic C (quaternary) |

| 129.5 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.0 | Aromatic CH |

| 67.0 | CH₂ (benzylic) |

| 55.0 | α-CH |

| 38.0 | β-CH₂ |

Note: The specific peak assignments are predicted based on typical chemical shifts for similar structures. Actual experimental values can be found in spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300 (broad) | O-H stretch | Carboxylic Acid |

| 3030 | C-H stretch | Aromatic |

| 2920 | C-H stretch | Aliphatic |

| 1710 | C=O stretch | Carboxylic Acid |

| 1690 | C=O stretch | Carbamate |

| 1540 | N-H bend | Amide II |

| 1250 | C-O stretch | Carboxylic Acid / Carbamate |

| 740, 700 | C-H bend (out-of-plane) | Monosubstituted Benzene |

Note: The IR data is based on typical values for N-protected amino acids.[3][4][5]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The molecular formula for this compound is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol .[6]

| m/z | Ion |

| 299.1 | [M]⁺ |

| 255.1 | [M - CO₂]⁺ |

| 108.1 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91.1 | [C₇H₇]⁺ (tropylium ion) |

Note: Fragmentation patterns can vary depending on the ionization technique used.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The concentration should be in the range of 1-6 mM.[8]

-

Instrumentation : The data is typically acquired on a 300 MHz or 500 MHz NMR spectrometer.[6]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

ATR : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.[4]

-

-

Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[10]

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).[10]

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

-

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.

-

Instrumentation : A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[11]

-

Data Acquisition :

-

Ionization : The sample is ionized in the source. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The detector records the abundance of ions at each m/z value.

-

-

Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(3588-57-6) 13C NMR [m.chemicalbook.com]

- 3. This compound(3588-57-6) IR Spectrum [chemicalbook.com]

- 4. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. conductscience.com [conductscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoisomers of N-Carbobenzoxy-phenylalanine: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth analysis of the key differences between the L-, D-, and DL-forms of N-Carbobenzoxy-phenylalanine (Cbz-Phe). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the distinct physicochemical properties, biological activities, and relevant experimental methodologies associated with these stereoisomers. The strategic selection of a specific stereoisomer is a critical consideration in peptide synthesis and the development of novel therapeutics.

Core Concepts: Chirality in N-Carbobenzoxy-phenylalanine

N-Carbobenzoxy-phenylalanine is a derivative of the amino acid phenylalanine where the amino group is protected by a carbobenzoxy (Cbz or Z) group. This protection is a common strategy in peptide synthesis to prevent unwanted side reactions.[1] The chirality of the parent phenylalanine molecule, arising from the asymmetric α-carbon, gives rise to three distinct forms of Cbz-Phe:

-

L-N-Carbobenzoxy-phenylalanine (L-Cbz-Phe): The enantiomer derived from the naturally occurring L-phenylalanine.

-

D-N-Carbobenzoxy-phenylalanine (D-Cbz-Phe): The enantiomer derived from the synthetic D-phenylalanine.

-

DL-N-Carbobenzoxy-phenylalanine (DL-Cbz-Phe): A racemic mixture containing equal amounts of the L- and D-enantiomers.

The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, leading to significant differences in their biological effects.

References

The Carbobenzoxy Group: A Technical Guide to Amine Protection in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Among the arsenal of amine-protecting groups, the carbobenzoxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a pivotal tool for synthetic chemists.[1] Its enduring legacy lies in its robust stability under a variety of reaction conditions and its facile removal under specific, mild protocols, which unlocked the potential for the systematic, stepwise synthesis of peptides.[1][2] This technical guide provides a comprehensive overview of the carbobenzoxy group, detailing its mechanism of action, applications, and the experimental methodologies crucial for its successful implementation in complex synthetic endeavors.

The Core Role and Mechanism of the Carbobenzoxy Group

The primary function of the Cbz group is to temporarily mask the nucleophilicity of an amino group, thereby preventing it from participating in undesired side reactions during subsequent synthetic transformations. This is particularly critical in peptide synthesis, where the unprotected amine of one amino acid could react uncontrollably with the activated carboxylic acid of another, leading to a mixture of products.[3]

The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[1] This converts the highly nucleophilic amine into a significantly less reactive carbamate.[1]

The true elegance of the Cbz protecting group is revealed in its selective removal. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1] In the presence of a palladium catalyst and a source of hydrogen, the Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts, which are volatile and easily removed.[3][4] This deprotection strategy is orthogonal to many other protecting groups used in organic synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection in complex molecules.[3][5]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection is a key factor in its widespread use. The following tables summarize representative quantitative data for these reactions under various conditions.

Table 1: Representative Yields for Cbz Protection of Various Amines [2]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [1][6]

| Cbz-Protected Substrate | Deprotection Method and Reagents | Typical Conditions | Yield (%) |

| N-Cbz-L-phenylalanine | H₂, 10% Pd/C | MeOH, rt, 1-16 h | >95 |

| N-Cbz protected peptides | Ammonium formate, 10% Pd/C | MeOH, reflux, 1-3 h | >90 |

| Halogenated N-Cbz anilines | NaBH₄, 10% Pd/C | MeOH, rt, 5-15 min | 90-95 |

| N-Cbz-glycine | 33% HBr in Acetic Acid | rt, 2-16 h | High |

| N-Benzyl-N-Cbz-glycine | 10% Pd/C, H₂ | MeOH, rt | High |

Key Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful application of the Cbz protecting group. The following sections provide step-by-step methodologies for the protection of glycine and the deprotection of a Cbz-protected amino acid.

Protocol 1: Synthesis of N-Cbz-Glycine[1]

Materials:

-

Glycine

-

2 M and 4 M aqueous sodium hydroxide (NaOH) solutions

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous NaOH and cool the solution in an ice bath.

-

Simultaneously, add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous NaOH dropwise to the glycine solution at 0 °C over a period of 30 minutes.

-

Stir the mixture for an additional 10 minutes at 0 °C, then allow it to warm to room temperature.

-

Extract the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 1 with hydrochloric acid while cooling in an ice bath.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of cold water and dry to yield N-carbobenzoxyglycine.

Protocol 2: Deprotection of N-Cbz-Phenylalanine via Catalytic Hydrogenolysis[2]

Materials:

-

N-Cbz-phenylalanine

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Celite™

Procedure:

-

Dissolve the N-Cbz-phenylalanine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Carefully add 5-10 mol% of the 10% Pd/C catalyst to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected phenylalanine.

Protocol 3: Deprotection of N-Cbz-Glycine using HBr in Acetic Acid[7]

Materials:

-

N-Cbz-glycine

-

33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the N-Cbz-glycine in 33% HBr in acetic acid at room temperature.

-

Stir the solution at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, precipitate the product by adding diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield glycine hydrobromide.

-

To obtain the free amine, the hydrobromide salt can be neutralized with a suitable base.

Visualizing Workflows and Logical Relationships

Diagrams are invaluable for illustrating complex synthetic pathways and decision-making processes. The following sections provide Graphviz diagrams for key workflows involving the Cbz group.

Logical Workflow for Peptide Synthesis using Cbz Protection

Caption: Logical workflow for the synthesis of a dipeptide using Cbz protection.

Experimental Workflow for Cbz Protection of an Amino Acid

Caption: Experimental workflow for the Cbz protection of an amino acid.

Decision Tree for Selecting a Cbz Deprotection Method

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

Synthetic Pathway of Lacosamide utilizing Cbz-D-Serine

Caption: Simplified synthetic pathway of Lacosamide from Cbz-D-Serine.[7][8]

Conclusion

The carbobenzoxy group, despite its nearly century-long existence, continues to be an indispensable tool in the repertoire of synthetic chemists.[1] Its predictable reactivity, stability, and the mild conditions required for its removal ensure its continued relevance in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the Cbz group in their synthetic strategies, paving the way for future innovations in chemistry and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

The Carbobenzoxy Group: A Revolutionary Tool in Peptide Synthesis—The Discovery and Original Synthesis of N-Carbobenzoxy-DL-phenylalanine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry, the introduction of the N-carbobenzoxy (Cbz or Z) protecting group stands as a monumental discovery. This innovation, pioneered by Max Bergmann and Leonidas Zervas in 1932, provided the first truly effective and widely applicable method for the reversible protection of the α-amino group of amino acids, thereby enabling the controlled, stepwise synthesis of peptides with a defined sequence.[1][2][3] This guide delves into the historical context of this discovery and provides a detailed account of the original synthesis of N-Carbobenzoxy-DL-phenylalanine, a foundational compound in the application of this groundbreaking methodology.

The Challenge of Uncontrolled Reactivity in Early Peptide Synthesis

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another. This lack of control led to the formation of a mixture of undesired products, making the rational and sequential assembly of amino acids into a defined polypeptide chain nearly impossible.

The Bergmann-Zervas Solution: The Carbobenzoxy Protecting Group

Working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, Bergmann and Zervas introduced the benzyloxycarbonyl (carbobenzoxy) group as a temporary shield for the α-amino group of amino acids.[2] The genius of the Cbz group lies in its unique chemical properties: it is stable under the conditions required for peptide bond formation and can be readily removed under mild, specific conditions that do not affect the newly formed peptide bond. This reversible protection was the key that unlocked the door to modern peptide synthesis.

The introduction of the Cbz group is achieved by reacting the amino acid with benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. This reaction transforms the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions. The removal of the Cbz group is typically accomplished by catalytic hydrogenolysis, a mild procedure that cleaves the protecting group to yield the free amine, toluene, and carbon dioxide.

Original Synthesis of this compound

Experimental Protocol: Synthesis of this compound

1. Dissolution of DL-Phenylalanine:

-

DL-Phenylalanine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

2. Reaction with Benzyl Chloroformate:

-

The solution is cooled, typically in an ice bath, to control the exothermic reaction.

-

Benzyl chloroformate, dissolved in a suitable organic solvent (e.g., diethyl ether, dioxane), is added dropwise to the cooled amino acid solution with vigorous stirring. The use of a two-phase system (aqueous and organic) is characteristic of the Schotten-Baumann reaction.

3. Reaction Progression and Monitoring:

-

The reaction mixture is stirred for a period of time to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the starting amino acid.

4. Work-up and Isolation:

-

After the reaction is complete, the organic layer is separated.

-

The aqueous layer is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate of the N-Cbz-DL-phenylalanine, causing it to precipitate out of the solution.

-

The precipitated product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

5. Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent system to yield a white crystalline solid.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₇NO₄ | |

| Molecular Weight | 299.32 g/mol | |

| Melting Point | 104 °C | Secondary sources referencing the original work |

| Appearance | White crystalline solid |

Logical Workflow of the N-Cbz Protection of DL-Phenylalanine

The synthesis of this compound follows a clear and logical workflow designed to achieve the specific protection of the amino group.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Amine Protection

The core of the Bergmann-Zervas method is the transformation of a reactive primary amine into a significantly less reactive carbamate. This "masking" of the amine's nucleophilicity is the key to preventing unwanted side reactions during peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Carbobenzoxy-DL-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-Carbobenzoxy-DL-phenylalanine (Z-DL-Phe-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The use of this racemic amino acid introduces stereochemical diversity, which can be a valuable tool in drug discovery for the generation of peptide libraries and the investigation of structure-activity relationships (SAR). Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation.[1]

Core Principles and Applications

The N-Carbobenzoxy (Cbz or Z) protecting group is a foundational amine protecting group in peptide synthesis.[2] Its primary advantage in modern SPPS lies in its orthogonality to the commonly used Fmoc (acid-labile) and Boc (base-labile) strategies. The Cbz group is generally stable to the trifluoroacetic acid (TFA) used for Boc deprotection and cleavage from many resins, as well as the piperidine used for Fmoc deprotection.[3][4] This stability allows for the strategic incorporation of Z-protected amino acids.

The use of a DL-racemic mixture of phenylalanine will result in the synthesis of a pair of diastereomeric peptides at the completion of the synthesis. These diastereomers can then be separated and individually assessed for their biological properties.

Data Presentation

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide.[5] While specific data for Z-DL-Phe-OH is sequence-dependent, the following tables provide typical quantitative data for standard coupling and deprotection steps in SPPS.

Table 1: Representative Coupling Efficiency for Amino Acids in SPPS

| Parameter | Typical Value | Assay Method | Notes |

| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A minor decrease in efficiency per cycle significantly impacts the final yield.[6] |

| Double Coupling | >99.8% | Kaiser Test / Quantitative Ninhydrin Assay | Often employed for sterically hindered or difficult-to-couple amino acids. |

| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of each synthesis cycle.[6] |

Table 2: Comparison of Common Cbz Deprotection Methods

| Method | Reagents/Catalyst | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions.[7] | Potential for reduction of other functional groups; catalyst poisoning by sulfur-containing residues.[7] |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective.[7][8] | Can still reduce some sensitive functional groups.[7] |

| Acidolysis | HBr in Acetic Acid | ~90% | Effective for substrates incompatible with hydrogenation. | Harsh conditions; can lead to side reactions. |

Experimental Protocols

The following protocols outline the key stages of solid-phase peptide synthesis incorporating Z-DL-Phe-OH. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminal amide peptide.

Diagram: General SPPS Workflow

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Carbobenzoxy-DL-phenylalanine in Drug Discovery and Development

These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-phenylalanine (Cbz-DL-Phe-OH) in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data presentation, and visualizations to guide its application in peptide synthesis, as a foundational scaffold for enzyme inhibitors, and in the creation of various therapeutic agents.